molecular formula C5H6F3N3 B1286166 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine CAS No. 855343-08-7

5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B1286166
CAS No.: 855343-08-7
M. Wt: 165.12 g/mol
InChI Key: FWESVKQTXZFZAH-UHFFFAOYSA-N
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Description

5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C5H6F3N3 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The reactivity and utility of compounds related to 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, have been explored for the synthesis of various heterocycles. These include the development of pyrazolo-imidazoles, thiazoles, spiropyrans, and other significant heterocyclic compounds. Their application extends to the synthesis of dyes, highlighting the compound's versatility in creating a wide range of chemical entities under mild reaction conditions (Gomaa & Ali, 2020).

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, a class to which 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine belongs, have gained attention for their anti-inflammatory and antibacterial properties. Research indicates that the position of the trifluoromethyl group significantly influences the activity profile of these compounds. This has led to a focused exploration of their potential as novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Medicinal Chemistry and Drug Development

Pyrazole derivatives, including those with methyl groups, are noted for their wide spectrum of biological activities. Methyl-substituted pyrazoles, similar in structural motif to 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine, have been reported as potent scaffolds in medicinal chemistry, exhibiting anticancer, antimicrobial, and various other pharmacological activities. The synthesis and medical significance of these compounds are subjects of continuous research, emphasizing their role as key intermediates in the development of new therapeutic agents (Sharma et al., 2021).

Catalysis and Material Science

Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which could be related to the chemical reactivity of compounds like 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine, demonstrates their broad application in medicinal and pharmaceutical industries. These scaffolds are crucial for developing lead molecules, underscoring the role of such compounds in advancing synthetic methodology and catalysis (Parmar, Vala, & Patel, 2023).

Safety and Hazards

3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-2-3(9)4(11-10-2)5(6,7)8/h9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWESVKQTXZFZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242158
Record name 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855343-08-7
Record name 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855343-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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